2-Chloro-1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]ethan-1-one
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Overview
Description
2-Chloro-1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]ethan-1-one is a chemical compound with the molecular formula C12H13Cl2N3O3 and a molecular weight of 318.16 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring attached to a nitrophenyl group and an ethanone group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the sources I found .Scientific Research Applications
Synthesis and Biological Activities
Antitumor Activity : Piperazine derivatives have been explored for their antitumor activities. A study by Yurttaş et al. (2014) synthesized a series of 1,2,4-triazine derivatives bearing piperazine amide moiety, which showed promising antiproliferative agents against breast cancer cells, comparing with cisplatin, an effective anticancer drug. This indicates the potential of compounds structurally related to 2-Chloro-1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]ethan-1-one in cancer research Yurttaş et al., 2014.
Pharmacological Evaluation : Bhosale et al. (2014) designed and synthesized derivatives of biphenyl moiety linked with aryl piperazine, including 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones. These compounds exhibited considerable anti-dopaminergic and anti-serotonergic activity, with some showing an impressive antipsychotic profile. Such studies demonstrate the compound's relevance in developing new pharmacological agents Bhosale et al., 2014.
Anti-inflammatory Activity : The synthesis and evaluation of novel sets of piperazine derivatives for their anti-inflammatory activity highlight the chemical versatility and therapeutic potential of compounds like this compound. Ahmed et al. (2017) synthesized compounds that showed significant in-vitro anti-inflammatory activity, underscoring the compound's potential in anti-inflammatory drug development Ahmed et al., 2017.
Chemical Synthesis and Characterization : The compound's use extends to chemical synthesis processes, where it can be a precursor or an intermediate for various chemical reactions. Studies like those by Dean et al. (1983) on the synthesis of enamines demonstrate the broader chemical applications of piperazine derivatives in creating complex molecules Dean et al., 1983.
Mechanism of Action
Target of Action
Many compounds with a piperazine moiety are known to interact with various receptors in the nervous system, such as dopamine and serotonin receptors .
Mode of Action
The compound could bind to its target receptor and modulate its activity, leading to changes in cellular signaling .
Biochemical Pathways
The exact pathways affected would depend on the specific targets of the compound. For instance, if the compound targets dopamine receptors, it could affect pathways related to mood regulation and motor control .
Properties
IUPAC Name |
2-chloro-1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N3O3/c13-8-12(18)16-5-3-15(4-6-16)10-2-1-9(14)7-11(10)17(19)20/h1-2,7H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPANAFNJMZRKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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